4-cyclopropyl-4H-1,2,4-triazol-3-amine hydroiodide 4-cyclopropyl-4H-1,2,4-triazol-3-amine hydroiodide
Brand Name: Vulcanchem
CAS No.: 1803603-86-2
VCID: VC2899845
InChI: InChI=1S/C5H8N4.HI/c6-5-8-7-3-9(5)4-1-2-4;/h3-4H,1-2H2,(H2,6,8);1H
SMILES: C1CC1N2C=NN=C2N.I
Molecular Formula: C5H9IN4
Molecular Weight: 252.06 g/mol

4-cyclopropyl-4H-1,2,4-triazol-3-amine hydroiodide

CAS No.: 1803603-86-2

Cat. No.: VC2899845

Molecular Formula: C5H9IN4

Molecular Weight: 252.06 g/mol

* For research use only. Not for human or veterinary use.

4-cyclopropyl-4H-1,2,4-triazol-3-amine hydroiodide - 1803603-86-2

Specification

CAS No. 1803603-86-2
Molecular Formula C5H9IN4
Molecular Weight 252.06 g/mol
IUPAC Name 4-cyclopropyl-1,2,4-triazol-3-amine;hydroiodide
Standard InChI InChI=1S/C5H8N4.HI/c6-5-8-7-3-9(5)4-1-2-4;/h3-4H,1-2H2,(H2,6,8);1H
Standard InChI Key TVPMCYDMNGHZRF-UHFFFAOYSA-N
SMILES C1CC1N2C=NN=C2N.I
Canonical SMILES C1CC1N2C=NN=C2N.I

Introduction

The compound is registered under the CAS number 1803603-86-2 . Its IUPAC name is 4-cyclopropyl-1,2,4-triazol-3-amine; hydroiodide, and its Standard InChIKey is TVPMCYDMNGHZRF-UHFFFAOYSA-N . These identifiers ensure consistent reference across scientific literature.

Importance of Triazole Derivatives

Triazoles are widely studied for their diverse biological activities and synthetic versatility. They are known for their roles in medicinal chemistry as antifungal agents (e.g., fluconazole), antibacterial agents, and anticancer compounds . The presence of a cyclopropyl group further diversifies their chemical reactivity and potential applications.

Chemical Properties

Molecular Characteristics

The molecular structure of 4-cyclopropyl-4H-1,2,4-triazol-3-amine hydroiodide includes a cyclopropyl substituent attached to a triazole ring. This configuration imparts unique steric effects that influence the compound's reactivity and binding interactions in biological systems.

PropertyValue
Molecular FormulaC5H9IN4
Molecular Weight252.06 g/mol
Canonical SMILESC1CC1N2C=NN=C2N.I
Standard InChIInChI=1S/C5H8N4.HI/c6-5-8-7-3-9(5)4-1-2-4;/h3-4H,1-2H2,(H2,6,8);1H
Standard InChIKeyTVPMCYDMNGHZRF-UHFFFAOYSA-N

Synthesis of 4-Cyclopropyl-4H-1,2,4-Triazol-3-Amine Hydroiodide

General Synthetic Pathways

Spectroscopic Characterization

Infrared (IR) Spectroscopy

IR spectroscopy provides insights into functional groups present in the molecule. Key peaks include:

  • N-H stretching vibrations around 3200–3400 cm1^{-1},

  • C=N stretching vibrations near 1600 cm1^{-1},

  • Cyclopropyl C-H bending around 1400 cm1^{-1}.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the chemical environment of hydrogen and carbon atoms:

  • Proton NMR (1^1H NMR) shows signals corresponding to cyclopropyl protons,

  • Carbon NMR (13^{13}C NMR) identifies carbons in the triazole ring and cyclopropyl group.

Mass Spectrometry (MS)

Mass spectrometry verifies the molecular weight (252 g/mol) through fragmentation patterns that highlight key structural features such as the loss of iodine from the hydroiodide salt .

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